molecular formula C19H20N2O2S2 B5381003 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 5348-88-9

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B5381003
CAS No.: 5348-88-9
M. Wt: 372.5 g/mol
InChI Key: UTOOWFLLBHGSFG-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzothiazole core substituted with an ethoxy group at position 6 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-phenylethyl group. The sulfanyl linkage and phenylethyl substituent contribute to lipophilicity, which may affect membrane permeability and target engagement .

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-2-23-15-8-9-16-17(12-15)25-19(21-16)24-13-18(22)20-11-10-14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOOWFLLBHGSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347313
Record name 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-88-9
Record name 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the benzothiazole derivative with 2-phenylethylamine in the presence of an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding amine.

    Substitution: Substitution of the ethoxy group can result in various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them candidates for new antibiotic formulations .

Anticancer Properties : Several studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells, particularly in breast and colon cancer models .

Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes that are crucial for cell division and survival in cancer cells. This makes it a target for further drug development aimed at treating malignancies .

Environmental Applications

Phytotoxicity Studies : The compound has been evaluated for its phytotoxic effects on various plant species. It has been found to inhibit seed germination and root growth, indicating its potential use as a herbicide or in weed management strategies .

Toxicological Assessments : Toxicological studies have been conducted to assess the environmental impact of this compound. It is essential to understand its behavior in ecological systems to evaluate risks associated with its use in agriculture or industry .

Material Science Applications

Polymer Chemistry : The unique chemical structure of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives, including this compound, and tested their antimicrobial activity against a panel of pathogens. Results showed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Phytotoxicity Assessment

A study conducted by environmental scientists assessed the phytotoxic effects of this compound on common agricultural weeds. The findings demonstrated that at certain concentrations, the compound effectively inhibited germination and growth rates, supporting its potential application as an eco-friendly herbicide .

Mechanism of Action

The mechanism of action of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole Derivatives

Table 1: Substituent Variations on the Benzothiazole Core
Compound Name / ID Position 6 Substituent Sulfanyl-Linked Group N-Substituent Key Biological Activity Evidence ID
Target Compound Ethoxy Acetamide 2-Phenylethyl Not explicitly reported -
iCRT3 () - Oxazole-methyl 2-Phenylethyl Wnt/β-catenin inhibition
PZ-39 () - Triazine 4-Chlorophenyl ABCG2 inhibition
2-(Benzothiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide () Methyl Acetamide 6-Methyl-2-pyridyl Not reported
2-[(4-Amino-5-cyclohexyl-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-benzothiazol-2-yl)phenyl]acetamide () Methyl Triazole 4-(6-Methyl-benzothiazol-2-yl)phenyl Not reported

Key Observations :

  • Ethoxy vs. Methyl Groups : Ethoxy at position 6 (target compound) may improve solubility compared to methyl (), but methyl could enhance steric interactions in hydrophobic pockets.
  • Sulfanyl-Linked Groups : The triazine in PZ-39 () confers specificity for ABCG2, whereas acetamide in the target compound may favor different targets.

Substituent Effects on Acetamide Nitrogen

Table 2: Impact of N-Substituents on Bioactivity
Compound Name / ID N-Substituent Bioactivity Evidence ID
Target Compound 2-Phenylethyl Potential CNS penetration (lipophilic) -
Compounds 38 & 39 () 2-/4-Fluorobenzyl Antibacterial (MIC: 12.5–25 µg/mL)
N-(2-Ethoxy-6-methylphenyl)-... () 2-Ethoxy-6-methylphenyl Enzyme inhibition (LOX, BChE)
iCRT3 () 2-Phenylethyl Wnt pathway inhibition

Key Observations :

  • Phenylethyl vs. Fluorobenzyl : Fluorinated benzyl groups () enhance antibacterial activity, likely due to electron-withdrawing effects. The target compound’s phenylethyl group may favor CNS targets or improve pharmacokinetics.
  • Ethoxy-Phenyl vs. Pyridyl : Pyridyl substituents () could enhance hydrogen bonding compared to aromatic groups.
Table 3: Activity Profiles of Structural Analogs
Compound Name / ID Target Pathway/Enzyme Activity Level Evidence ID
iCRT3 () Wnt/β-catenin IC₅₀: ~5 µM (TCF reporter assay)
PZ-39 () ABCG2 IC₅₀: 0.5 µM (drug efflux inhibition)
2-[(4-Amino-6-oxo-pyrimidin-2-yl)thio]-N-(6-sulfamoyl-benzothiazol-2-yl)acetamide () Carbonic anhydrase II/XII Moderate inhibition (Ki: 100–200 nM)
Compounds 8t, 8u () LOX, BChE Moderate inhibition (IC₅₀: 10–50 µM)

Key Observations :

  • Heterocyclic Linkages: Triazine (PZ-39) and pyrimidinone () groups confer target specificity, suggesting the target compound’s ethoxy-benzothiazole may interact with similar ATP-binding cassette transporters or kinases.
  • Enzyme Inhibition : Sulfamoyl and oxadiazole substituents () correlate with enzyme inhibition, while ethoxy groups may shift selectivity toward lipid-modifying enzymes.

Biological Activity

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a compound that integrates a benzothiazole moiety with potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H20N2O3S2
Molecular Weight388.5 g/mol
CAS Number332898-69-8
LogP4.0994
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area40.485 Ų

Synthesis

The synthesis of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Moiety : Utilizing ethoxy and sulfur-containing reagents.
  • Acetamide Coupling : Reacting the benzothiazole derivative with phenylethylamine derivatives to form the final product.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study highlighted that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism often involves:

  • Inhibition of Cell Proliferation : Assessed using MTT assays.
  • Induction of Apoptosis : Evaluated through flow cytometry.

For instance, in a recent study, compounds derived from benzothiazole demonstrated a notable decrease in IL-6 and TNF-α levels, indicating anti-inflammatory effects alongside anticancer activity .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to its ability to modulate cytokine levels. In vitro studies have shown that related compounds can significantly reduce inflammatory markers in macrophage cell lines, such as RAW264.7 .

Study 1: Anticancer Efficacy

In a study evaluating a series of benzothiazole derivatives, compound B7 —structurally similar to 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide—was found to inhibit cell migration and induce apoptosis in A431 and A549 cells at concentrations as low as 1 μM. Western blot analyses confirmed the downregulation of key survival pathways (AKT and ERK) involved in cancer progression .

Study 2: Anti-inflammatory Response

Another investigation focused on the compound's effects on inflammatory cytokines in mouse models. Results indicated that treatment with related benzothiazole compounds led to a significant reduction in IL-6 and TNF-α levels, suggesting a dual mechanism of action that may be beneficial for treating cancers with an inflammatory component.

Discussion

The biological activity of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is promising due to its structural features that facilitate interaction with biological targets involved in cancer progression and inflammation. The presence of both anticancer and anti-inflammatory properties positions this compound as a potential candidate for further development in dual-action therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide?

  • Methodology : Multi-step synthesis involving substituted benzothiazoles and acetamide intermediates. For example, analogous compounds are synthesized by reacting substituted amines with activated acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under reflux in solvents like chloroform or ethanol . Adaptations may include using 6-ethoxy-1,3-benzothiazol-2-amine as a starting material, followed by thiol-ether formation with 2-chloro-N-(2-phenylethyl)acetamide. Reaction optimization should employ TLC for monitoring and recrystallization (e.g., 80% ethanol) for purification .

Q. How can the molecular structure and crystallinity of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, S⋯S contacts). For benzothiazole-acetamide derivatives, SCXRD reveals planar acetamide moieties and gauche conformations of bulky substituents. Complementary techniques include IR (to confirm carbonyl and N–H stretches), ¹H NMR (to verify substituent integration), and elemental analysis .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodology : Begin with in vitro assays targeting benzothiazole-associated bioactivities (e.g., antimicrobial, anticancer). Use cell viability assays (MTT/XTT) for cytotoxicity profiling. For anti-inflammatory potential, employ COX-2 inhibition assays. Ensure proper controls (e.g., DMSO vehicle) and validate results via dose-response curves. Note that BenchChem-derived analogs are restricted to in vitro use due to regulatory constraints .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Methodology : Use structure-activity relationship (SAR) principles to modify functional groups. For example:

  • Replace the ethoxy group with methoxy or halogens to alter electron density and binding affinity.
  • Substitute the phenylethyl group with alkyl chains or heteroaromatic rings to improve lipophilicity or target specificity.
  • Evaluate changes via comparative bioassays and molecular docking to predict interactions with targets (e.g., enzymes, receptors) .

Q. How can contradictions in solubility and stability data be resolved?

  • Methodology : Employ orthogonal analytical methods:

  • Solubility : Compare experimental (shake-flask method) vs. computational (LogP predictions via ChemAxon) data.
  • Stability : Conduct stress testing (e.g., pH variations, thermal degradation) with HPLC-UV monitoring. For benzothiazoles, sulfhydryl group oxidation is a common instability factor; consider adding antioxidants (e.g., ascorbic acid) in formulations .

Q. What computational strategies support the design of derivatives with improved pharmacokinetics?

  • Methodology : Use quantum chemical calculations (DFT) to optimize geometries and predict electronic properties. Combine with molecular dynamics (MD) simulations to assess membrane permeability. Tools like ICReDD’s reaction path search algorithms can prioritize synthetic routes for high-priority derivatives .

Q. How can crystallographic data inform polymorph screening?

  • Methodology : Analyze SCXRD-derived packing motifs (e.g., H-bonded dimers, π-π stacking) to predict polymorph stability. Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures and evaporation rates. Use PXRD to confirm polymorphic forms and DSC for thermal stability profiling .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analogous Benzothiazole-Acetamides

StepReagents/ConditionsYield (%)Purification MethodReference
Amide coupling6-Ethoxy-benzothiazol-2-amine + 2-chloroacetamide, K₂CO₃, CH₃CN, reflux~50-60%Recrystallization (EtOH)
Thiol-ether formationNaSH, DMF, 80°C~70%Column chromatography (SiO₂, hexane:EtOAc)

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundModificationBioactivity (IC₅₀, μM)TargetReference
ParentNone12.5 ± 1.2COX-2
Analog A6-Methoxy instead of ethoxy8.9 ± 0.8COX-2
Analog BPhenylethyl → pyridinyl15.3 ± 1.5EGFR

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